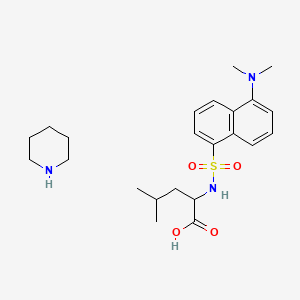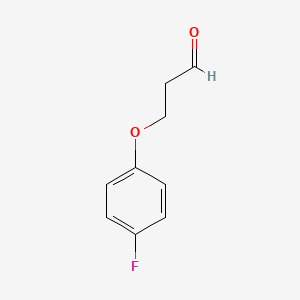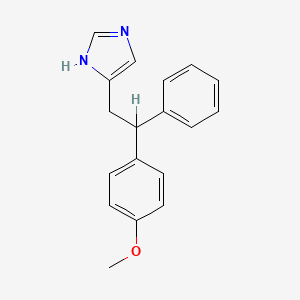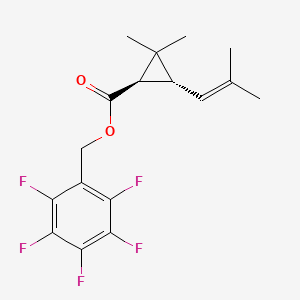
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a pentafluorobenzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- typically involves multiple steps. One common method includes the cyclopropanation of an appropriate precursor, followed by esterification with pentafluorobenzyl alcohol. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and may involve inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction can produce cyclopropanol derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,2-dichlorovinyl)-2,2-dimethyl-(1-cyclopropane)carboxylate
- Esters of 2,2-dimethyl-cyclopropane-carboxylic acid
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, 2,3,4,5,6-pentafluorobenzyl ester, trans-(±)- stands out due to its pentafluorobenzyl ester group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propiedades
Número CAS |
4992-39-6 |
|---|---|
Fórmula molecular |
C17H17F5O2 |
Peso molecular |
348.31 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H17F5O2/c1-7(2)5-9-10(17(9,3)4)16(23)24-6-8-11(18)13(20)15(22)14(21)12(8)19/h5,9-10H,6H2,1-4H3/t9-,10+/m1/s1 |
Clave InChI |
CWWIXCNTBBFPHX-ZJUUUORDSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
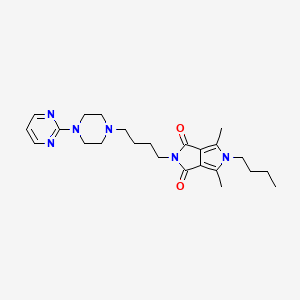


![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)

![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
